3,5-Dibromo-D-tyrosine
Overview
Description
3,5-Dibromo-D-tyrosine is a derivative of the natural amino acid tyrosine . It is an antithyroid preparation formed by eosinophil peroxidase . It is also a dibrominated derivative of L-Tyrosine, one of the 22 proteinogenic amino acids used by cells to synthesize proteins .
Synthesis Analysis
Fmoc-3,5-dibromo-D-tyrosine is an Fmoc protected tyrosine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . It is also used in the synthesis of a mononuclear complex Cu (L1) 2 ·CH 3 OH·H 2 O (L1: 3,5-dibromo-L-tyrosine) .Molecular Structure Analysis
The molecular formula of 3,5-Dibromo-D-tyrosine is C9H9Br2NO3 . The molecular weight is 338.98 .Chemical Reactions Analysis
3,5-Dibromo-L-tyrosine is a dibrominated derivative of L-Tyrosine . It is used in the synthesis of a mononuclear complex Cu (L1) 2 ·CH 3 OH·H 2 O (L1: 3,5-dibromo-L-tyrosine) .Physical And Chemical Properties Analysis
3,5-Dibromo-D-tyrosine has a molecular weight of 338.98 . It is a solid at 20 degrees Celsius .Scientific Research Applications
Inhibition of Thyroidal Iodotyrosine Deiodination : 3,5-Dibromo-L-tyrosine (DBT) has been identified as an effective inhibitor of deiodination of 3,5-diiodo-L-tyrosine (DIT) in both in vitro and in vivo studies. This inhibition suggests a potential role in regulating thyroid function and influencing metabolic processes associated with thyroid hormones (Green, 1968).
Method for Preparing 3,5-Dibromo-L-tyrosine : A study provided an efficient method for synthesizing 3,5-Dibromo-L-tyrosine. This method is significant for producing gram quantities of the compound, which is essential for further research and potential pharmaceutical applications (Phillips et al., 2013).
Neuroprotective Effects in Stroke and Seizures : 3,5-Dibromo-D-tyrosine showed beneficial effects in rat models of stroke and epileptic seizures. It improved neurological function, reduced infarct volume in the brain, and suppressed seizure activity, indicating its potential as a novel therapeutic agent for these conditions (Cao et al., 2011).
Synthesis of Derivatives : Research on the direct synthesis of 3,5‐Dibromo‐O‐methyl‐L‐tyrosine provided insights into the chemical properties and potential applications of derivatives of 3,5-Dibromo-D-tyrosine in various biochemical and pharmacological contexts (Stewart et al., 2004).
Role in Tyrosine Phosphorylation : The compound was studied in the context of its inhibitory effects on mammalian DNA topoisomerase II, highlighting its potential in cancer research and the development of anticancer agents (Markovits et al., 1989).
Biomarker in Respiratory Tract Exposure : 3,5-Dichlorotyrosine, a related compound, was identified as a biomarker for assessing respiratory tract exposure to chlorine gas, indicating the relevance of halogenated tyrosines in environmental and occupational health studies (Sochaski et al., 2008).
properties
IUPAC Name |
(2R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COESHZUDRKCEPA-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)O)Br)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350900 | |
Record name | 3,5-Dibromo-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-D-tyrosine | |
CAS RN |
50299-42-8 | |
Record name | 3,5-Dibromo-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dibromo-D-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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